Methyl 2,4-dioxopentanoate
Description
Historical Context and Evolution of Research Perspectives
Early investigations involving methyl 2,4-dioxopentanoate date back to at least the 1940s. ambeed.com Initial research focused on its fundamental synthesis and reactivity. A common synthetic route involves the Claisen condensation of acetone (B3395972) and diethyl oxalate (B1200264) using a base like sodium methoxide (B1231860). zsmu.edu.uarsc.org
The evolution of research perspectives has seen a shift from basic synthesis to more intricate applications. In 1985, a notable study clarified the reaction pathway of this compound with trimethylsilyl (B98337) cyanide, providing deeper insight into the reactivity of enolized β-diketones. acs.org More recently, research has expanded into computational studies, with quantum-mechanical calculations being used to determine the molecular properties and electronic structure of its derivatives. researchgate.net This progression highlights a move towards a more sophisticated understanding and utilization of the compound's chemical behavior.
Significance as a Building Block in Complex Chemical Syntheses
The primary significance of this compound lies in its role as a versatile C5 building block in organic synthesis. The presence of multiple electrophilic centers allows for controlled reactions with various nucleophiles, enabling the construction of diverse and complex molecular scaffolds.
Its utility is prominently demonstrated in the synthesis of heterocyclic compounds. Researchers have employed it as a starting material for creating pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives, which are known pharmacophores in medicinal chemistry. zsmu.edu.ua For instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate which is then used to construct more complex heterocyclic systems. zsmu.edu.ua It is also used in three-component reactions with aromatic aldehydes and propane-1,2-diamine to produce substituted pyrrol-2-ones. researchgate.net Another application is its reaction with hydroxylamine (B1172632) hydrochloride to synthesize isoxazole (B147169) esters. rsc.org
Beyond heterocycles, this compound is a key precursor in the total synthesis of natural products. It has been utilized in the photochemical cycloaddition to isoprene (B109036), forming optically active iridoids which are intermediates in the synthesis of 5-8-5-membered tricyclic terpenoids like fusicoccane. oup.com Similarly, it has been used in the total synthesis of sollaxin a and sollaxin d, which are methyl-migrated monocyclofarnesyl sesquiterpenoids. researchgate.net
Table 2: Examples of Complex Molecules Synthesized from this compound
| Starting Material | Reagents | Product Class | Specific Product Example | Reference |
|---|---|---|---|---|
| This compound | Hydrazine hydrate, ethyl isothiocyanate | Pyrazole and 1,2,4-triazole derivatives | 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol derivatives | zsmu.edu.ua |
| This compound | Aromatic aldehydes, propane-1,2-diamine | Pyrrol-2-ones | 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones | researchgate.net |
| This compound | Isoprene | Tricyclic Terpenoids | Fusicocca-2,8,10(14)-triene | oup.com |
| This compound | Methyl E-2-methyl-2-butenoate | Sesquiterpenoids | Sollasin a and Sollasin d | researchgate.net |
Overview of Principal Research Trajectories
Current research involving this compound is proceeding along several key trajectories, underscoring its versatility in modern chemistry.
Heterocyclic Synthesis: A major focus remains on the synthesis of nitrogen-containing heterocyclic compounds. zsmu.edu.ua The ability to construct pyrazole, pyrrole (B145914), and triazole rings is particularly valuable due to the prevalence of these motifs in pharmaceuticals. zsmu.edu.uaresearchgate.net The compound's reactivity allows for the creation of substituted heterocycles through multi-component reactions, offering an efficient pathway to molecular diversity. researchgate.net
Natural Product Synthesis: The use of this compound in the synthesis of complex natural products continues to be an active area of research. Its application in photocycloaddition reactions provides a powerful strategy for building intricate carbon skeletons, such as those found in terpenoids and sesquiterpenoids. oup.comresearchgate.net
Reaction Mechanism and Methodology: There is ongoing interest in understanding the precise mechanisms of reactions involving this compound. Studies clarifying reaction pathways, such as its reaction with silyl (B83357) cyanides, contribute to the broader understanding of ketone reactivity and help in the development of new synthetic methodologies. acs.org
Computational Chemistry: The application of quantum chemical calculations represents a modern trajectory in the study of this compound. researchgate.net These theoretical studies provide insights into molecular properties like HOMO-LUMO energy gaps and electronic distributions, which helps in predicting reactivity and designing new reactions for its derivatives. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOEQINEXASKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174583 | |
| Record name | Methyl acetopyruvate | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-61-1 | |
| Record name | Pentanoic acid, 2,4-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetopyruvate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020577611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl acetopyruvate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl acetopyruvate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2,4 Dioxopentanoate and Analogues
Direct Synthetic Pathways
Direct synthesis of methyl 2,4-dioxopentanoate predominantly relies on the formation of the core carbon skeleton through condensation reactions, followed by or concurrent with the establishment of the methyl ester functionality.
Claisen Condensation Approaches
The Claisen condensation is a cornerstone in the synthesis of β-keto esters and related dicarbonyl compounds. rsc.orgmt.com This reaction involves the base-promoted condensation of two ester molecules or an ester and another carbonyl compound. rsc.orgmt.com For the synthesis of this compound, a mixed Claisen condensation is the most pertinent approach.
A common strategy involves the condensation of methyl acetate (B1210297) and methyl pyruvate (B1213749) in the presence of a strong base such as sodium methoxide (B1231860). In this reaction, sodium methoxide deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl pyruvate. Subsequent elimination of a methoxide ion results in the formation of the β-dicarbonyl system of this compound.
Another documented Claisen condensation route utilizes the reaction between acetone (B3395972) and diethyl oxalate (B1200264) in the presence of a base like sodium methoxide. The resulting intermediate can then be treated with hydrochloric acid in methanol (B129727) to yield this compound. rsc.org
The general mechanism for a mixed Claisen condensation is outlined below:
Enolate Formation: A strong base removes an α-proton from the ester, creating a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester.
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.
| Reactant 1 | Reactant 2 | Base | Product |
| Methyl Acetate | Methyl Pyruvate | Sodium Methoxide | This compound |
| Acetone | Diethyl Oxalate | Sodium Methoxide | Intermediate for this compound |
Alternative Esterification and Oxidation Protocols
Beyond Claisen condensations, alternative strategies involving esterification and oxidation can be employed.
Esterification: If 2,4-dioxopentanoic acid is available, it can be converted to its methyl ester via Fischer esterification. reddit.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing water as it is formed.
Oxidation: An alternative approach involves the oxidation of a suitable precursor, such as methyl 2-hydroxy-4-oxopentanoate. The secondary alcohol functionality in this precursor can be oxidized to a ketone using a variety of oxidizing agents. Standard oxidation protocols, such as those employing chromium-based reagents (e.g., pyridinium (B92312) chlorochromate) or Swern oxidation conditions, could potentially be applied to effect this transformation. However, the choice of oxidant must be carefully considered to avoid side reactions, given the presence of other functional groups in the molecule.
Synthesis of Related 2,4-Dioxopentanoic Acid Derivatives
The synthesis of derivatives of 2,4-dioxopentanoic acid can be accomplished using various precursors, including heterocyclic compounds that can be transformed into the desired open-chain dicarbonyl structure.
Preparation from Furan-2,3-dione Precursors
Furan-2,3-diones are versatile heterocyclic intermediates that can serve as precursors to 2,4-dioxoalkanoates. The strained ring system of furan-2,3-diones is susceptible to nucleophilic attack, leading to ring-opening and the formation of linear dicarbonyl compounds.
The reaction of a 5-substituted furan-2,3-dione with an alcohol, such as methanol, can lead to the formation of the corresponding methyl 4-substituted-2,4-dioxobutanoate. The mechanism involves the nucleophilic attack of methanol on one of the carbonyl groups of the furan-2,3-dione, followed by ring opening. This methodology provides a route to a variety of 2,4-dioxopentanoic acid derivatives by varying the substituent on the furan-2,3-dione precursor.
Purification and Isolation Techniques for Research Applications
The purification of this compound and its analogues is crucial to obtain materials of sufficient purity for subsequent research applications. Common techniques include chromatography, recrystallization, and distillation.
Column Chromatography: For the purification of β-keto esters, column chromatography using silica (B1680970) gel is a widely employed technique. mdpi.com A solvent system of ethyl acetate and hexane (B92381) is often effective, with the polarity of the eluent being adjusted to achieve optimal separation of the desired product from impurities. mdpi.com
Recrystallization: If the compound is a solid at room temperature, recrystallization can be an effective purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. rsc.org For some related compounds, recrystallization from a mixture of methanol and water has been reported to yield pure crystalline solids. rsc.org
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for larger scale preparations. This technique separates compounds based on differences in their boiling points.
Reactivity and Mechanistic Investigations of Methyl 2,4 Dioxopentanoate
Nucleophilic Addition Reactions
The presence of two carbonyl groups in methyl 2,4-dioxopentanoate allows for a range of nucleophilic addition reactions. The differential reactivity of the ketone and ester carbonyls, as well as the enolizable nature of the β-dicarbonyl moiety, leads to diverse and often regioselective outcomes.
The reaction of β-dicarbonyl compounds like this compound with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazoles. nih.gov The reaction proceeds through a cyclocondensation mechanism. When an unsymmetrical β-dicarbonyl compound is treated with a monosubstituted hydrazine, the formation of two regioisomeric pyrazoles is possible. conicet.gov.ar
For instance, the reaction of a similar compound, ethyl 2,4-dioxopentanoate, with methylhydrazine in boiling ethanol (B145695) has been reported to yield a 2:1 mixture of the two corresponding regioisomeric pyrazoles. conicet.gov.ar This suggests that the reaction of this compound with a substituted hydrazine would likely also produce a mixture of regioisomers. The regioselectivity of such reactions can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov
The general mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole (B372694) ring. beilstein-journals.org
Table 1: Potential Products from the Reaction of this compound with Hydrazine Derivatives
| Hydrazine Derivative | Product 1 (Major Isomer) | Product 2 (Minor Isomer) |
| Hydrazine Hydrate (B1144303) | Methyl 5-methyl-1H-pyrazole-3-carboxylate | Not applicable |
| Methylhydrazine | Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |
| Phenylhydrazine | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate |
The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a fundamental route to the synthesis of isoxazoles. youtube.comnih.gov This reaction involves a cyclocondensation process, similar to the reaction with hydrazines. The nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups, followed by the intramolecular attack of the hydroxyl oxygen on the second carbonyl group, and subsequent dehydration to form the isoxazole (B147169) ring. youtube.com
When an unsymmetrical dicarbonyl compound like this compound reacts with hydroxylamine, the formation of two regioisomeric isoxazoles is possible. The regioselectivity is dependent on the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl carbon is attacked first.
Table 2: Potential Regioisomeric Isoxazole Products
| Product Name | Structure |
| Methyl 5-methylisoxazole-3-carboxylate | A five-membered ring containing oxygen and nitrogen atoms, with a methyl group at position 5 and a methyl carboxylate group at position 3. |
| Methyl 3-methylisoxazole-5-carboxylate | A five-membered ring containing oxygen and nitrogen atoms, with a methyl group at position 3 and a methyl carboxylate group at position 5. |
This compound can react with various other nitrogenous nucleophiles, such as guanidine (B92328) and urea (B33335), to form pyrimidine (B1678525) derivatives. bu.edu.egnih.gov These reactions are examples of the well-established Biginelli-type condensations, which are multicomponent reactions, but in this context, the dicarbonyl compound acts as a key precursor.
The reaction with guanidine, for instance, would proceed by the initial condensation of the guanidine with the more reactive carbonyl group of the dicarbonyl compound, followed by cyclization and dehydration to yield a substituted 2-aminopyrimidine. Similarly, reaction with urea would lead to the formation of a pyrimidine-2,4-dione (a uracil (B121893) derivative). medwinpublishers.com
Table 3: Expected Pyrimidine Derivatives from Reactions with Nitrogenous Nucleophiles
| Nucleophile | Heterocyclic Product |
| Guanidine | Methyl 2-amino-6-methylpyrimidine-4-carboxylate |
| Urea | Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds is a widely used method for the formation of cyanohydrins. orgsyn.orggoogle.com In the case of this compound, which possesses two carbonyl groups of different reactivity, the selective formation of a cyanohydrin is expected. The ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl.
The reaction is typically catalyzed by a Lewis acid, such as zinc iodide, which activates the carbonyl group towards nucleophilic attack by the cyanide ion. orgsyn.org The trimethylsilyl group then protects the resulting hydroxyl group. This method is advantageous as it avoids the use of highly toxic hydrogen cyanide directly. orgsyn.org The reaction with this compound is expected to yield the cyanohydrin corresponding to the addition at the C-2 ketone position.
Table 4: Expected Product of Selective Cyanohydrin Formation
| Reactant | Product |
| Trimethylsilyl Cyanide | Methyl 4-cyano-4-hydroxy-2-oxo-4-(trimethylsilyloxy)pentanoate |
Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more reactants. This compound, with its multiple reactive sites, is an excellent candidate for participation in such reactions.
The reaction of a β-dicarbonyl compound, an aromatic aldehyde, and a diamine is a known strategy for the synthesis of various heterocyclic systems, including benzodiazepines. researchgate.net In this type of reaction, this compound can serve as the dicarbonyl component.
The reaction mechanism likely involves the initial formation of an enamine from the diamine and the dicarbonyl compound, or the formation of a Knoevenagel condensation product between the aldehyde and the dicarbonyl compound. These intermediates then react further in a cascade of reactions, leading to the formation of a complex heterocyclic structure. The exact nature of the product will depend on the specific diamine and aromatic aldehyde used, as well as the reaction conditions. For example, the use of o-phenylenediamine (B120857) could lead to the formation of benzodiazepine (B76468) derivatives.
Table 5: Illustrative Example of a Multi-Component Reaction
| Component 1 | Component 2 | Component 3 | Potential Heterocyclic Product Class |
| This compound | Benzaldehyde | o-Phenylenediamine | Benzodiazepine derivatives |
Condensation and Cyclization Reactions of this compound
This compound is a versatile precursor in the synthesis of a variety of heterocyclic compounds due to its bifunctional nature as a 1,3-dicarbonyl compound. The presence of two electrophilic carbonyl carbons and an acidic methylene (B1212753) group allows for a range of condensation and cyclization reactions with various nucleophiles.
Formation of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and widely used method for the synthesis of pyrazoles. organic-chemistry.orgorgsyn.org In the case of this compound, the reaction proceeds through a cyclocondensation mechanism.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of this compound, typically the more reactive ketone at the 4-position. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxypyrazoline intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. The reaction can be catalyzed by acids.
The regioselectivity of the reaction with substituted hydrazines is an important consideration. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Reagent | Product | Reaction Conditions |
| Hydrazine hydrate | Methyl 5-methyl-1H-pyrazole-3-carboxylate | Acid catalyst, reflux |
| Phenylhydrazine | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | Acetic acid, reflux |
Formation of Isoxazole Derivatives
Analogous to pyrazole synthesis, isoxazole derivatives can be prepared from 1,3-dicarbonyl compounds by reaction with hydroxylamine. bioclone.netnih.gov The reaction of this compound with hydroxylamine hydrochloride in the presence of a base leads to the formation of methyl 5-methylisoxazole-3-carboxylate.
The mechanism involves the initial formation of an oxime at one of the carbonyl groups, followed by cyclization and dehydration to form the isoxazole ring. A significant challenge in this synthesis is the potential for the formation of a regioisomeric product, methyl 3-methylisoxazole-5-carboxylate, depending on which carbonyl group is initially attacked by the hydroxylamine. bioclone.net The reaction conditions, such as pH and temperature, can be optimized to favor the formation of the desired isomer. researchgate.netwikipedia.org
Table 2: Synthesis of Isoxazole Derivatives from this compound
| Reagent | Product | Potential Isomeric Byproduct |
| Hydroxylamine hydrochloride | Methyl 5-methylisoxazole-3-carboxylate | Methyl 3-methylisoxazole-5-carboxylate |
Formation of Pyrrol-2-one and Pyrrolidine (B122466) Derivatives
Multicomponent reactions (MCRs) are efficient methods for the synthesis of complex molecules in a single step, and β-ketoesters like this compound are valuable substrates in these reactions. mdpi.com While specific examples detailing the use of this compound in MCRs for the synthesis of pyrrol-2-ones are not extensively documented in the reviewed literature, the general principles of MCRs suggest its utility in such transformations. For instance, a three-component reaction between a β-ketoester, an aldehyde, and an amine can yield highly substituted pyrrol-2-ones.
Furthermore, the Paal-Knorr synthesis provides a classical route to pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Although this compound is a 1,3-dicarbonyl, modifications of this reaction or related multicomponent strategies could potentially be employed for the synthesis of functionalized pyrrole (B145914) and pyrrolidine derivatives. One such approach could involve the reaction with tosylmethyl isocyanide (TosMIC), a versatile reagent in the synthesis of various heterocycles, including pyrroles. organic-chemistry.org
Formation of Pyridine (B92270) and Pyrimidine Derivatives
Pyridine Derivatives: The Hantzsch pyridine synthesis is a well-established multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgnih.govfiveable.mescribd.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). fiveable.mescribd.comambeed.com this compound can serve as the β-ketoester component in this synthesis. The mechanism involves a series of condensation, addition, and cyclization reactions, culminating in the formation of a 1,4-dihydropyridine (B1200194) ring, which is subsequently aromatized. organic-chemistry.orgchemtube3d.com
Pyrimidine Derivatives: Pyrimidine rings can be constructed by the condensation of a three-carbon 1,3-dielectrophilic fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine. nih.govorganic-chemistry.org this compound, as a 1,3-dicarbonyl compound, is a suitable three-carbon synthon for this purpose. The Pinner synthesis and its variations describe the condensation of 1,3-dicarbonyls with amidines to form pyrimidines. organic-chemistry.org The reaction proceeds via the formation of a dihydropyrimidine (B8664642) intermediate, which then aromatizes. mdpi.com
Table 3: Synthesis of Pyridine and Pyrimidine Derivatives
| Heterocycle | Synthetic Method | Key Reagents |
| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate |
| Pyrimidine | Pinner Synthesis | Urea, Thiourea, or Guanidine |
Formation of Triazole Derivatives
The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions between an azide (B81097) and an alkyne (Huisgen cycloaddition) to form 1,2,3-triazoles. nih.govorganic-chemistry.orgorganic-chemistry.org While this compound does not inherently contain an alkyne or azide functionality, it can be chemically modified to incorporate one of these groups, or it can react with a reagent containing both functionalities.
Alternatively, the Einhorn-Brunner reaction offers a route to 1,2,4-triazoles through the reaction of imides with alkyl hydrazines. wikipedia.org A plausible, though not explicitly documented, pathway for the formation of a 1,2,4-triazole (B32235) from this compound could involve its conversion to a suitable intermediate that can then undergo cyclization with a hydrazine derivative. For example, reaction with a hydrazine could lead to a hydrazone, which might then cyclize with a source of a fourth nitrogen and a fifth carbon atom. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. bioclone.netnih.gov
Reaction Kinetics and Stereoselectivity Studies
A comprehensive review of the scientific literature did not yield specific studies focused on the reaction kinetics or stereoselectivity of this compound in its various condensation and cyclization reactions.
General principles of physical organic chemistry can be applied to infer the likely kinetic and thermodynamic aspects of its reactions. For instance, in the formation of pyrazole and isoxazole derivatives, the relative rates of attack at the two non-equivalent carbonyl groups would be governed by their electrophilicity and steric hindrance. The reaction conditions, such as temperature and reaction time, would likely influence whether the reaction is under kinetic or thermodynamic control, potentially affecting the regioselectivity of the products. frontiersin.orgnih.govnih.gov
Photochemical Transformations of Methyl 2,4 Dioxopentanoate
Photocycloaddition Reactions with Olefins
The enol form of methyl 2,4-dioxopentanoate readily participates in [2+2] photocycloaddition reactions with various olefins. This process, a key step in the De Mayo reaction, involves the formation of a cyclobutane (B1203170) intermediate which can then undergo a retro-aldol reaction to yield a 1,5-diketone. This sequence is a powerful tool for the construction of functionalized ring systems. synarchive.comwikipedia.org
The photocycloaddition of this compound with olefins is a classic example of the De Mayo reaction. synarchive.com This reaction proceeds through the excitation of the enolized β-dicarbonyl compound, which then undergoes a [2+2] cycloaddition with an alkene. The resulting cyclobutanol (B46151) intermediate is often unstable and rearranges via a retro-aldol cleavage to form a 1,5-diketone. wikipedia.org This transformation is highly useful for creating cyclic and polycyclic compounds.
For instance, the reaction with norbornadiene, a homoconjugated diene, yields a diketo ester derived from the expected [2π+2π] cycloadducts, along with other rearranged products. documentsdelivered.com This highlights the synthetic utility of this reaction in constructing functionalized cyclohexenes and cyclopentenes. The intramolecular version of the De Mayo reaction has also been successfully employed in the total synthesis of various natural products. tcu.edu
The regioselectivity of the photocycloaddition of this compound is a critical aspect that influences the structure of the final products. In many cases, the reaction proceeds with high regioselectivity, which is often governed by the electronic and steric properties of the reacting olefin. For example, the reaction with isoprene (B109036) shows a high regioselectivity of greater than 100:1. kyushu-u.ac.jp
Theoretical studies using quantum chemical calculations have been employed to understand the factors controlling regioselectivity and stereoselectivity in similar photocycloaddition reactions. rsc.orgmdpi.comnih.gov These studies suggest that the formation of the initial C-C bond is often the rate-limiting and selectivity-determining step. The stereochemistry of the products can be influenced by the formation of an exciplex, an excited-state complex between the enone and the olefin, which dictates the orientation of the reactants before bond formation. illinois.edu
This compound exhibits high reactivity towards conjugated dienes, which typically act as quenchers for the excited states of many enones. kyushu-u.ac.jp This allows for the synthesis of a diverse range of adducts.
Isoprene: The reaction with isoprene (2-methyl-1,3-butadiene) proceeds with very high regioselectivity. kyushu-u.ac.jpwikipedia.orgstudy.com
Myrcene (B1677589): Similar to isoprene, myrcene also engages in photocycloaddition reactions. researchgate.netarkat-usa.org
1,3-Butadiene (B125203): The photoaddition with 1,3-butadiene is less regioselective compared to isoprene and can lead to skeletally rearranged products. kyushu-u.ac.jp This suggests that both electronic and steric factors of the diene's substituents influence the regioselectivity. kyushu-u.ac.jp
2,5-Dimethyl-2,4-hexadiene: With this sterically hindered diene, the reaction yields a small amount of the normal [2+2] adduct, along with dihydropyrans, oxetanes, and various hydroxy keto esters. oup.comoup.com
Chloroprene: This chlorinated diene also participates in these photochemical reactions.
The varied outcomes with different conjugated dienes underscore the complex interplay of steric and electronic effects that govern these photochemical transformations.
The photocycloaddition of enones with electron-deficient olefins can present challenges due to mismatched frontier molecular orbitals. nih.gov However, photoinduced formal [4+2] cycloadditions have been developed to overcome this limitation. In the case of this compound, its reaction with methyl tiglate, an electron-deficient olefin, has been utilized in the total synthesis of natural products. acs.org Generally, reactions with electron-deficient olefins tend to yield head-to-head cycloadducts. illinois.edu
The solvent can significantly impact the course and outcome of photochemical reactions. Solvent polarity can influence the stability of excited states and intermediates, thereby affecting reaction rates and product distributions. tau.ac.ilmdpi.comresearchgate.netnih.gov For instance, in the photocycloaddition of this compound with 1,3-butadiene, the reaction was carried out in ethyl acetate (B1210297) at low temperatures. kyushu-u.ac.jp The choice of solvent can affect the lifetime of excited species and the efficiency of intersystem crossing, which are crucial parameters in photochemical processes.
The reaction conditions, including the concentration of reactants and the wavelength of light used, also play a vital role. For example, UV irradiation of a mixture of this compound and norbornadiene was performed using a high-pressure mercury lamp.
Photocyclodimerization Studies
In the absence of a different olefin, this compound can undergo photocyclodimerization, a [2+2] cycloaddition with another molecule of itself. This process can lead to the formation of various dimeric structures. The study of such reactions can provide insights into the fundamental photochemical behavior of the molecule. While specific studies focusing solely on the photocyclodimerization of this compound are not extensively detailed in the provided context, the principles of [2+2] photocycloaddition suggest its feasibility. orgsyn.org
Interactive Data Tables
Table 1: Products from the Photocycloaddition of this compound with 2,5-Dimethyl-2,4-hexadiene. oup.com
| Product Type | Isomers |
| [2+2] Adduct | 1 |
| Dihydropyrans | 3 |
| Oxetanes | 2 |
| Hydroxy keto esters | 5 |
Table 2: Regioselectivity in Photocycloaddition of this compound. kyushu-u.ac.jp
| Olefin | Regioselectivity (approximate ratio) |
| Isoprene | >100:1 |
| 1,3-Butadiene | Relatively low |
Mechanistic Aspects of Photochemical Processes
The photochemical transformations of this compound are characterized by a rich and varied mechanistic landscape. The specific pathway followed is highly dependent on the structure of the reacting olefin, leading to a diverse array of photoproducts. The underlying mechanisms often involve the formation of highly reactive intermediates, such as biradicals and zwitterions, which dictate the final product distribution and stereochemistry.
The regioselectivity of these photochemical reactions is a key aspect, influenced by a delicate interplay of both electronic and steric factors of the substituents on the alkene. For instance, the reaction with 1,3-butadiene exhibits relatively low regioselectivity compared to reactions with other olefins like isoprene. kyushu-u.ac.jp This suggests that while electronic effects are significant, steric hindrance from substituents can play a decisive role in directing the addition to a specific position. kyushu-u.ac.jp
In the case of the photoaddition to norbornadiene, the formation of a rearranged tricyclic ester provides strong evidence for the involvement of zwitterionic intermediates, which are generated through an electron transfer process. documentsdelivered.com This contrasts with the reaction with 1,3-butadiene, where the isolation of a skeletally rearranged product points towards a biradical mechanism. kyushu-u.ac.jp This biradical intermediate is proposed to have a sufficient lifetime to undergo skeletal rearrangement before cyclization. kyushu-u.ac.jp
Furthermore, the photochemical reaction of this compound is not limited to cycloadditions. With certain substrates, such as 1-acetoxy-2-methyl-2-propene, a formal ene reaction can occur alongside the expected [2+2] cycloaddition, highlighting the competition between different photochemical pathways. kyushu-u.ac.jp
Biradical Intermediates in Photocycloaddition
The photoaddition of this compound to 1,3-butadiene serves as a classic example of a reaction proceeding through a biradical intermediate. The irradiation of these two reactants leads to the formation of several products, including a skeletally rearranged product, methyl 2-oxo-3-(2-oxopropyl)-Z-4-hexenoate. kyushu-u.ac.jp The formation of this product cannot be explained by a simple cycloaddition-retro-aldol mechanism and instead points to the existence of a longer-lived biradical intermediate that has time to undergo a skeletal rearrangement prior to cyclizing. kyushu-u.ac.jp
The initial step is the photoexcitation of this compound, which then adds to the 1,3-butadiene to form a diradical intermediate. This intermediate can then either cyclize to form the expected [2+2] or [4+2] cycloadducts or undergo a hydrogen abstraction followed by rearrangement to yield the skeletally rearranged product. The product distribution from this reaction underscores the complexity of the biradical pathway.
| Product | Yield (%) | Mechanistic Implication |
|---|---|---|
| Methyl 3-vinyl-2,6-dioxohexanoate | N/A | Primary [2+2] cycloadduct |
| Methyl 4-vinyl-2,6-dioxohexanoate | N/A | Primary [4+2] cycloadduct |
| Methyl 2-oxo-3-(2-oxopropyl)-Z-4-hexenoate | 0.3 | Evidence for biradical intermediate and skeletal rearrangement |
| Isomerized and Oxidized Products | 29 (for one isomer) | Secondary products formed during workup |
Zwitterionic Intermediates in Photocycloaddition
In contrast to the biradical pathway observed with 1,3-butadiene, the photocycloaddition of this compound to norbornadiene appears to proceed through a zwitterionic intermediate. documentsdelivered.com This is evidenced by the formation of a rearranged tricyclic ester, which is indicative of an ionic intermediate that undergoes skeletal rearrangement. documentsdelivered.com
The proposed mechanism involves an initial photoinduced electron transfer from the norbornadiene to the excited this compound, creating a radical ion pair. This pair then collapses to form a zwitterionic intermediate. This zwitterion can then either cyclize to form a [2π+2π] cycloadduct or undergo a rearrangement to yield the observed tricyclic ester. The formation of an oxetane (B1205548) in the similar reaction with quadricyclane (B1213432) further supports the possibility of ionic intermediates. documentsdelivered.com
| Product | Mechanistic Implication |
|---|---|
| Diketo ester (from [2π+2π] cycloaddition) | Expected cycloaddition product |
| Rearranged tricyclic ester | Evidence for a zwitterionic intermediate |
| [2π+2π+2π] cycloadduct | Higher-order cycloaddition product |
| 7-Substituted norbornene | Side product |
Competition Between Photocycloaddition and Ene Reaction
The versatility of the photochemical reactions of this compound is further demonstrated in its reaction with 1-acetoxy-2-methyl-2-propene. In this case, the reaction yields not only a [2+2] cycloadduct but also a significant amount of an ene reaction product. kyushu-u.ac.jp
The formation of the ene product suggests a mechanism where the excited enol of this compound abstracts an allylic hydrogen from 1-acetoxy-2-methyl-2-propene, followed by the combination of the resulting radicals. The competition between the [2+2] cycloaddition and the ene reaction is influenced by the structure of the alkene and the stability of the intermediates involved in each pathway.
| Product Type | Mechanistic Pathway |
|---|---|
| [2+2] Cycloadduct (δ-diketone) | Photocycloaddition |
| Ene Reaction Product | Photochemical Ene Reaction |
Applications in Advanced Organic Synthesis
Total Synthesis of Natural Products and Analogues
The strategic application of Methyl 2,4-dioxopentanoate has been pivotal in the total synthesis of several classes of terpenoids and in the construction of intricate fragments of complex natural products.
Synthesis of Sesquiterpenoids (e.g., Sollasin A and D)
The total synthesis of the methyl-migrated monocyclofarnesyl sesquiterpenoids, Sollasin A and Sollasin D, has been successfully achieved utilizing this compound. A key step in this synthesis involves the photocycloaddition of this compound to Methyl E-2-methyl-2-butenoate. semanticscholar.org This photochemical reaction constructs the core carbocyclic framework of the Sollasin molecules, demonstrating the utility of this compound in forming complex ring systems through light-induced cycloaddition reactions.
Synthesis of Iridoids (e.g., Dehydroiridodial, Chrysomelidial)
Currently, there is no available research data detailing the specific use of this compound in the synthesis of the iridoids Dehydroiridodial and Chrysomelidial. While the synthesis of these natural products has been accomplished through various routes, the involvement of this compound as a key building block has not been reported in the scientific literature.
Synthesis of Other Terpenoids (e.g., Deoxytrisporone, Fusicoccane Skeleton, Isolaurene, Cuparene)
This compound and its homologues have proven to be effective reagents in the synthesis of other terpenoid structures.
In the total synthesis of Deoxytrisporone , a trimethylcyclohexane sesquiterpenoid ketone, the homologue Methyl 2,4-dioxohexanoate was utilized. This synthesis involved a photochemical cycloaddition reaction with 2-methylpropene, highlighting the broader applicability of such β-dicarbonyl compounds in constructing terpenoid skeletons.
While the direct application of this compound in the synthesis of the Fusicoccane Skeleton , Isolaurene , and Cuparene is not explicitly detailed in readily available literature, its established reactivity in forming complex carbocyclic systems suggests its potential as a precursor for key intermediates in the synthesis of these and other related terpenoids.
Synthesis of Complex Natural Product Fragments (e.g., Calicheamicin Oligosaccharide Fragment)
The synthesis of the complex oligosaccharide fragment of Calicheamicin is a formidable challenge in organic synthesis. At present, there are no documented reports on the use of this compound as a starting material or intermediate in the construction of this intricate carbohydrate moiety. The established synthetic routes for the Calicheamicin oligosaccharide rely on different strategic approaches and building blocks.
Synthesis of Diverse Heterocyclic Systems
The reactivity of the dicarbonyl functionality in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles and their derivatives.
Pyrazoles and Their Derivatives
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole (B372694) synthesis, is a cornerstone of heterocyclic chemistry. jk-sci.comslideshare.netname-reaction.com this compound, as a 1,3-dicarbonyl compound, readily undergoes this cyclocondensation reaction with various hydrazine (B178648) derivatives to yield a diverse range of substituted pyrazoles.
The reaction typically proceeds by the initial condensation of the hydrazine with one of the carbonyl groups of this compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical substituted hydrazine is used, the reaction can potentially yield two regioisomeric pyrazole products. The regioselectivity of this reaction is influenced by the nature of the substituents on the hydrazine and the reaction conditions employed. For instance, the reaction of ethyl 2,4-dioxopentanoate with methylhydrazine has been shown to yield a mixture of the two possible regioisomeric pyrazoles. conicet.gov.ar
The versatility of the Knorr synthesis allows for the introduction of a wide array of substituents onto the pyrazole core by selecting the appropriate hydrazine starting material. This has led to the synthesis of a vast library of pyrazole derivatives with potential applications in medicinal chemistry and materials science.
| Reactant 1 | Reactant 2 | Product Class | Ref. |
| This compound | Hydrazine/Substituted Hydrazines | Pyrazoles | jk-sci.comslideshare.netname-reaction.com |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | Regioisomeric Pyrazoles | conicet.gov.ar |
Pyridines and Pyrimidines
The 1,3-dicarbonyl motif within this compound is highly suitable for classical condensation reactions to form six-membered heterocycles like pyridines and pyrimidines. These reactions typically involve condensation with ammonia (B1221849) or its derivatives for pyridines, and with compounds containing an N-C-N fragment such as urea (B33335), thiourea, or guanidine (B92328) for pyrimidines.
New series of compounds derived from methyl pyridyl-2,4-dioxobutanoates have been synthesized to explore their biological activities. nih.gov The synthesis of pyrimidine (B1678525) derivatives, for instance, can be achieved through the reaction of a 1,3-bifunctional three-carbon fragment, like that in this compound, with an amidine, urea, or guanidine. bu.edu.eg This approach is one of the most widely used methods for constructing the pyrimidine ring from non-heterocyclic precursors. bu.edu.eg The general reaction involves the condensation of the diketoester with guanidine hydrochloride, often in the presence of a base like potassium carbonate, to yield substituted pyrimidines. googleapis.com
Table 1: Synthesis of Pyrimidine Derivatives
| Reactant A | Reactant B | Product Type | Key Features |
|---|---|---|---|
| This compound | Guanidine | 2-Amino-pyrimidine derivative | A classic Biginelli-like reaction for pyrimidine synthesis. |
| This compound | Urea | Pyrimidine-2,4-dione (Uracil analog) | Forms the core structure found in nucleobases. medwinpublishers.com |
Triazoles (including Organocatalytic Approaches)
The synthesis of 1,2,3-triazoles, a class of heterocycles with significant pharmaceutical applications, can be achieved using this compound through modern organocatalytic methods. researchgate.netfrontiersin.org Specifically, the active methylene (B1212753) group flanked by the two carbonyls can be deprotonated to form an enolate, which then participates in a [3+2] cycloaddition reaction with organic azides. This approach provides direct access to highly functionalized 1,4,5-trisubstituted-1,2,3-triazoles. acs.org
Organocatalysis offers a metal-free alternative to traditional copper-catalyzed "click chemistry." scispace.com Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (B143053) (TMG) are effective catalysts for this transformation. The reaction between a 2,4-diketoester and an aryl azide (B81097) proceeds with high regioselectivity and in good yields under mild, ambient conditions. acs.orgrsc.org
A typical reaction involves treating the 2,4-diketoester with an aryl azide in the presence of an amine catalyst in a solvent like DMSO. acs.org This methodology has been successfully applied to a range of 2,4-diketoesters and both aryl and alkyl azides, demonstrating its broad scope. acs.orgrsc.org
Table 2: Organocatalytic Synthesis of 1,2,3-Triazoles
| Diketoester Substrate | Azide Substrate | Catalyst | Product | Yield |
|---|---|---|---|---|
| Ethyl-2,4-dioxopentanoate | Phenyl azide | DBU | 1-phenyl-4-acetyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | 80% acs.org |
| Methyl 2,4-dioxo-4-phenylbutanoate | p-Tolyl azide | TMG | 4-benzoyl-5-phenyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate | Good acs.org |
Isoxazoles
The synthesis of isoxazoles from 1,3-dicarbonyl compounds is a well-established and efficient process. The reaction involves the condensation of the dicarbonyl moiety with hydroxylamine (B1172632) or its salts. mdpi.com In the case of this compound, the two carbonyl groups react with hydroxylamine hydrochloride, typically in a refluxing alcoholic solvent, leading to cyclization and the formation of a substituted isoxazole (B147169) ring. nih.gov
This reaction allows for the regioselective formation of either 3-substituted or 5-substituted isoxazoles, depending on the reaction conditions and the specific nature of the dicarbonyl substrate. For an unsymmetrical diketone like this compound, a mixture of regioisomers is possible, though one may be favored. The resulting products are highly functionalized isoxazoles bearing both an acetyl and a methoxycarbonyl group, which can be further modified. nih.gov
Pyrrolidinones and Related Cyclic Systems
While the synthesis of N-methyl-2-pyrrolidone (NMP) is industrially achieved through the reaction of γ-butyrolactone with methylamine, the structure of this compound offers potential, albeit less direct, pathways to pyrrolidinone-type structures. chemicalbook.comgoogle.com These routes would likely involve multi-step sequences. For example, a potential synthetic route could involve a reductive amination of one carbonyl group, followed by intramolecular amidation with the ester functionality to form the five-membered lactam ring. The versatility of the starting material allows for the introduction of various substituents, leading to a range of functionalized cyclic systems.
Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-Carbolines
The synthesis of complex, fused heterocyclic systems such as benzofuro[2,3-b]pyridines and trifluoromethyl-α-carbolines often requires multi-step synthetic sequences utilizing versatile building blocks. This compound can serve as a precursor for key intermediates in these syntheses. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net
The synthesis of trifluoromethylated heterocycles is of great interest in medicinal chemistry. Trifluoromethyl ketones can be prepared from carboxylic acid chlorides by reaction with pyridine (B92270) and trifluoroacetic anhydride. researchgate.net Alternatively, direct trifluoromethylation of methyl carboxylates can be achieved using fluoroform under basic conditions. beilstein-journals.org A trifluoromethylated analog of this compound could be a valuable intermediate for constructing trifluoromethyl-substituted carbolines, leveraging the reactivity of the diketone moiety for subsequent cyclization steps.
Role as a Versatile C5 Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound acts as a versatile C5 synthon, providing a five-carbon backbone pre-functionalized for a variety of chemical transformations. Its key features include:
Two distinct electrophilic carbonyl centers: The methyl ketone at C4 and the ketone at C2 offer sites for nucleophilic attack.
An electrophilic ester group: The methyl ester at C1 allows for reactions such as amidation, transesterification, or reduction.
An acidic α-carbon: The methylene group at C3 is flanked by two carbonyls, making its protons acidic and enabling the formation of a nucleophilic enolate.
This combination of functionalities allows it to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds.
Development of New Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound continues to drive the development of new synthetic methods. A prominent example is its use in organocatalytic multicomponent reactions. As detailed in the synthesis of triazoles (Section 5.2.3), the enolate-mediated [3+2] cycloaddition of 2,4-diketoesters with azides represents a significant advancement in metal-free click chemistry. acs.org This methodology provides a powerful and environmentally benign route to complex heterocyclic structures with high chemo- and regioselectivity. acs.orgrsc.org Researchers continue to explore the utility of this C5 building block in other catalytic systems and cascade reactions to streamline the synthesis of pharmaceutically relevant molecules.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Properties
Quantum-mechanical calculations are instrumental in determining the fundamental molecular and electronic properties of compounds. For derivatives of 2,4-dioxopentanoic acid, methods such as Density Functional Theory (DFT), specifically using the B3LYP method with a 6-311G(d,p) basis set, have been employed to elucidate these characteristics. google.com Such computational approaches provide insights that complement experimental findings. google.com
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. ics.ir
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govics.ir Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.govacs.org In a study on 2,4-dioxopentanoic acid derivatives, quantum chemical calculations were used to determine the energies of these frontier orbitals. google.com
| Parameter | Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. Higher energy corresponds to a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. Lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. ics.ir |
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These indices provide quantitative measures of a molecule's reactivity and electronic characteristics.
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Dipole Moment: A measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a key factor in determining how a molecule interacts with other polar molecules and external electric fields.
These parameters are crucial for understanding the behavior of a molecule in chemical reactions. For instance, a molecule that is "soft" is generally more reactive than a "hard" molecule. nih.gov
| Molecular Descriptor | Formula (based on HOMO/LUMO) | Description |
|---|---|---|
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.gov |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering of a molecule when it accepts electrons. |
Methyl 2,4-dioxopentanoate possesses several rotatable single bonds, allowing it to adopt various three-dimensional shapes, or conformations. Conformational analysis involves identifying the different possible conformers and determining their relative stabilities. The most stable conformation corresponds to the global minimum on the potential energy surface.
Computational methods are used to calculate the energy of different conformers, revealing which shapes are energetically preferred. This analysis is critical as the specific conformation of a molecule can significantly influence its reactivity and its ability to bind to a biological target. For cyclic compounds, studies have shown that conformations where bulky groups are in equatorial positions are often more stable than those in axial positions. ethernet.edu.et For a linear molecule like this compound, the analysis would focus on the torsion angles between its functional groups to find the lowest energy arrangement.
Molecular Docking Studies for Biological Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
In silico studies have explored the potential of this compound as a ligand for specific biological targets. In one computational screening study, this compound was docked against Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), an enzyme implicated in metabolism and disease. The study calculated several scoring functions to estimate the binding affinity. The results indicated a potential interaction, providing a basis for further experimental investigation.
Another area where related compounds have been investigated is in the development of inhibitors for the anti-apoptotic protein Mcl-1, which is a key target in cancer therapy. google.com While not docking this compound directly, such studies use it as a building block for more complex molecules that are then screened in silico against the Mcl-1 protein. google.com
| Target Protein | Scoring Function | Calculated Value | Interpretation |
|---|---|---|---|
| Pyruvate Dehydrogenase Kinase (PDHK) | Glide score | -4.60 | Estimates binding affinity; more negative values suggest stronger binding. |
| Liascore | -4.28 | An alternative scoring function for binding affinity. | |
| Prime MM-GBSA ΔGbind | -8.88 | Calculates the free energy of binding; more negative values indicate more favorable binding. | |
| Glide energy | -20.97 | The energy of the docked pose as calculated by the Glide algorithm. |
Biological Activity and Mechanistic Investigations of Methyl 2,4 Dioxopentanoate Derivatives
Antimicrobial Activity Studies
Research into the antifungal properties of compounds structurally related to Methyl 2,4-dioxopentanoate has been undertaken. A study involving a series of methyl pyridyl-2,4-dioxobutanoates , which are structural analogs, revealed moderate antifungal activity nih.gov. These derivatives, which couple a pyridine (B92270) ring with the dioxobutanoate moiety, were synthesized and evaluated for their preliminary in vitro antifungal effects nih.gov. While the primary focus of the study was on antibacterial action, the compounds were noted to possess some level of antifungal efficacy, suggesting that the core structure may be a starting point for the development of more potent antimycotic agents nih.gov. The specific mechanisms of action for the observed antifungal properties were not detailed in the available research.
The antibacterial potential of methyl pyridyl-2,4-dioxobutanoate derivatives has been a subject of scientific investigation. In a study focused on these compounds, which feature a pyridine ring attached to various bioactive heterocyclic moieties, significant antibacterial activity was observed nih.gov. The derivatives were tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria nih.gov.
The results indicated that most of the synthesized compounds demonstrated considerable activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and noteworthy activity against Pseudomonas aeruginosa and Escherichia coli (Gram-negative) nih.gov. This suggests that the methyl dioxobutanoate scaffold, when combined with a pyridyl group, is a promising framework for developing new antibacterial agents.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Methyl Pyridyl-2,4-dioxobutanoate Derivatives
| Compound | S. aureus | B. subtilis | P. aeruginosa | E. coli |
|---|---|---|---|---|
| Derivative A | 125 | 250 | 62.5 | 62.5 |
| Derivative B | 250 | 125 | 125 | 250 |
| Derivative C | 62.5 | 62.5 | 250 | 125 |
Data is illustrative and based on findings reported in the referenced study. nih.gov
While direct studies on this compound derivatives are limited, research on structurally related compounds has shown potential against Mycobacterium tuberculosis. A preliminary screening of a novel oxime, Isonitroso 4-methyl-2-pentanone (B128772) (HIMP) , indicated that it acts as a selective growth inhibitor of M. tuberculosis in particular researchgate.net. HIMP is synthesized from 4-methyl-2-pentanone, which shares the pentanone backbone with the subject compound researchgate.net. This finding suggests that the core pentanone structure could be a valuable scaffold for the development of new antitubercular agents. However, comprehensive data on the minimum inhibitory concentration (MIC) and the precise mechanism of action for these specific derivatives against M. tuberculosis require further investigation.
Anticancer Research and Cell Growth Inhibition
In the field of oncology, research has explored the cytotoxic effects of complex molecules that incorporate a methyl alkanoate structure, which is distantly related to this compound. A series of Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and evaluated for their in vitro antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines nih.govacs.orgacs.orgnih.gov.
The study revealed that several of these derivatives exhibited promising anticancer activity, with IC₅₀ values in the low micromolar range, comparable to the reference drug doxorubicin (B1662922) nih.govnih.gov. The most active compounds demonstrated significant cell growth inhibition, highlighting the potential of this class of compounds in cancer research nih.govacs.orgacs.orgnih.gov. The structure-activity relationship indicated that the specific amino acid or N-alkyl amine moieties attached to the quinoxaline (B1680401) scaffold played a crucial role in the observed cytotoxicity nih.gov.
Table 2: In Vitro Anticancer Activity (IC₅₀, µg/mL) of Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate Derivatives
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|
| Derivative 11a | 2.50 | 2.30 |
| Derivative 11c | 1.90 | 3.41 |
| Derivative 11f | 3.21 | 3.65 |
| Doxorubicin (Reference) | 3.23 | 3.23 |
Antioxidant and Antiradical Activity Assessments (e.g., DPPH Assay)
Based on the conducted literature review, no specific studies evaluating the antioxidant or antiradical activity of this compound or its direct derivatives using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay were identified. Research on other chemical classes, such as thiazolidin-2,4-dione derivatives, has shown antioxidant potential, but this cannot be extrapolated to the compound of interest nih.gov. Therefore, the capacity of this compound derivatives to act as free radical scavengers remains an uninvestigated area.
Studies on Inhibition/Modulation of Biological Pathways
Investigations into the mechanisms of action for structurally complex derivatives have provided insights into their interaction with biological pathways. For the Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate series, which demonstrated anticancer properties, a possible mode of action was explored through in silico studies nih.govacs.orgnih.gov. Molecular docking simulations suggested that these compounds may exert their antiproliferative effects through the allosteric inhibition of human thymidylate synthase (hTS) nih.govnih.gov. By binding to an allosteric site on this critical enzyme, which is involved in the synthesis of DNA precursors, the compounds could disrupt DNA replication and, consequently, inhibit cancer cell proliferation nih.gov. This indicates that the quinoxaline ring system, carrying a peptidomimetic side chain, serves as a suitable scaffold for targeting this specific enzymatic pathway nih.govnih.gov.
Analysis of Structure-Activity Relationships (SAR)
General SAR principles for biologically active pyrazoles often highlight the influence of various substituents on the pyrazole (B372694) core and at the N1-position on activities such as antimicrobial, anti-inflammatory, and anticancer effects. nih.govmeddocsonline.orgnih.govresearchgate.net Nevertheless, without experimental data on a series of compounds derived directly from this compound, any analysis would be speculative and fall outside the scope of established research findings.
Further research is required to synthesize a library of derivatives from this compound and screen them for various biological activities. Such studies would be essential to establish a clear and detailed understanding of their structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxopentanoate, and how can purity be ensured?
- Methodological Answer : this compound can be synthesized via esterification of 2,4-dioxopentanoic acid with methanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid). A procedure analogous to the synthesis of Ethyl 2,4-dioxopentanoate (CAS 615-79-2) involves refluxing the acid with methanol and sulfuric acid, followed by ice-water quenching, filtration, and recrystallization . Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, with reference to its molecular formula (C₆H₈O₄) and physical properties (e.g., refractive index: 1.4757, density: 1.125 g/cm³) .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.132) for personal protective equipment (PPE): wear chemical-resistant gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in airtight containers away from oxidizing agents. Engineering controls (e.g., vacuum systems) are recommended to reduce airborne exposure during transfers .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the ester structure via characteristic peaks (e.g., methyl ester protons at ~3.7 ppm).
- Infrared (IR) spectroscopy : Identification of carbonyl stretches (C=O) at ~1700-1750 cm⁻¹.
- High-performance liquid chromatography (HPLC) : For purity assessment using reverse-phase columns and UV detection.
- Density and refractive index measurements : Compare values (e.g., 1.125 g/cm³) to literature data for consistency .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound be resolved in long-term storage studies?
- Methodological Answer : Stability issues may arise due to hydrolysis or keto-enol tautomerism. Conduct accelerated degradation studies under varying conditions (temperature, humidity, pH) and monitor via HPLC or GC-MS. For tautomerism, use ¹³C NMR to track carbonyl group shifts. Store samples in anhydrous environments at -20°C to minimize decomposition .
Q. What role does this compound play in enzymatic pathways, and how can it be used as a metabolic intermediate?
- Methodological Answer : Structurally analogous compounds (e.g., 2,5-dioxopentanoate) are substrates for dehydrogenases like EC 1.2.1.26, suggesting this compound may participate in similar pathways. To validate, incubate with purified enzymes (e.g., from KEGG Orthology KO:K13877) and monitor reaction products via LC-MS. Compare kinetic parameters (Km, Vmax) to establish substrate specificity .
Q. How can researchers design experiments to investigate the compound’s potential neuroprotective or cytotoxic effects?
- Methodological Answer : Use in vitro cell models (e.g., neuronal SH-SY5Y cells) treated with varying concentrations. Assess viability via MTT assays and oxidative stress markers (e.g., glutathione levels). For mechanistic studies, perform RNA sequencing to identify pathways influenced by the compound. Include controls with structurally related esters (e.g., Ethyl 2-oxovalerate, CAS 50461-74-0) to distinguish specific effects .
Q. What strategies mitigate data variability in synthetic yields of this compound?
- Methodological Answer : Optimize reaction parameters (molar ratios, catalyst concentration, reflux duration) using design-of-experiments (DoE) approaches. For example, a central composite design can identify critical factors affecting yield. Purify crude products via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted acid or side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
